(1-(aminomethyl)cyclopropyl)methanol HCl salt

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

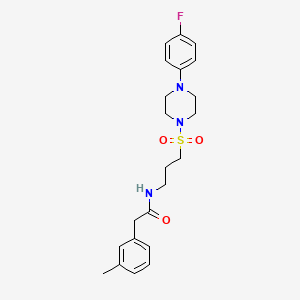

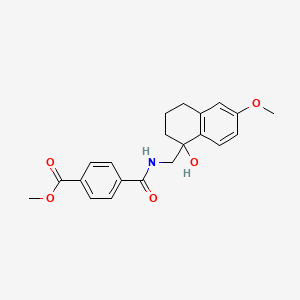

(1-(aminomethyl)cyclopropyl)methanol HCl salt, also known as APCP, is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a cyclic amino alcohol that has been found to have potential applications in various fields, including medicinal chemistry, neuroscience, and chemical biology.

Aplicaciones Científicas De Investigación

Synthesis and Structural Studies

- The hydrochloride salt of 1H-perimidine, derived from a similar compound, demonstrates notable antitumor activities. The synthesis involves the action of HCl on related compounds in aqueous methanol, and its structure has been studied using X-ray crystallography (S. Ng et al., 2002).

Organic Synthesis

- Methanol is used as a green C1 source in the α-methoxymethylation and aminomethylation of propiophenones, highlighting its role in organic synthesis. This protocol is performed under oxidant- and metal-free conditions (Xiu-jin Meng et al., 2020).

Enantiomeric Synthesis

- A synthesis process for enantiomerically pure amino acids, which are variants of methano-l-lysines, involves key steps like cyclopropanation of an intermediate E-allylic alcohol. This is closely related to the study of compounds like (1-(aminomethyl)cyclopropyl)methanol HCl salt (T. Altamore et al., 2013).

Radical Cation Reactivity

- The radical cations from cyclopropyl(4-methoxyphenyl)phenylmethanol exhibit specific reactivities in acidic and basic solutions, leading to the formation of various products through reactions like O-neophyl shift and C-cyclopropyl beta-scission. This showcases the potential reactivity and applications of related compounds (M. Bietti et al., 2006).

Methanol in Lipid Dynamics

- In the context of membrane studies, methanol is used to examine its effects on lipid dynamics, like flip-flop kinetics in membranes. This is important for understanding how solvents like methanol impact membrane structure and function (Michael H. L. Nguyen et al., 2019).

Methylation of Aromatic Primary Amines

- Methanol is also used as a methylating agent in the N-monomethylation of aromatic primary amines, demonstrating its utility in synthetic chemistry for modifying amine functionalities (Feng Li et al., 2012).

Propiedades

IUPAC Name |

[1-(aminomethyl)cyclopropyl]methanol;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO.ClH/c6-3-5(4-7)1-2-5;/h7H,1-4,6H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYMUBSZORRNFRU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(CN)CO.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.61 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Aminomethyl)-cyclopropanemethanol HCl | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-1-(piperidin-1-yl)ethanone](/img/structure/B3006898.png)

![(6E)-6-(1-Hydroxy-2-methylpropylidene)-[1,2,4]triazolo[1,5-a]pyrimidin-7-one](/img/structure/B3006899.png)

![N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-2,2-dimethylpropanamide](/img/structure/B3006901.png)

![N-(4-(benzo[d]oxazol-2-yl)phenyl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B3006904.png)

![(E)-N-[[1-(3-Chlorophenyl)pyrazol-4-yl]methyl]-4-(dimethylamino)-N-methylbut-2-enamide](/img/structure/B3006910.png)

![N-(5-(N,N-dimethylsulfamoyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-3-carboxamide](/img/structure/B3006916.png)

![N-[4-[Methoxy(methyl)carbamoyl]phenyl]-1,2,5-dithiazepane-5-carboxamide](/img/structure/B3006919.png)